2-Bromobenzyl Phenyl Sulfone

Regioselective synthesis Dihalodiphenylacetylenes Phenylene-ethynylenes

2-Bromobenzyl Phenyl Sulfone (CAS 92022-50-9) is a brominated aromatic sulfone with the molecular formula C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol. The compound features an ortho-bromine atom on the benzyl aromatic ring and a phenyl sulfone group linked through a methylene (-CH₂-) bridge, creating a scaffold with two independently addressable reactive centers.

Molecular Formula C13H11BrO2S
Molecular Weight 311.2 g/mol
CAS No. 92022-50-9
Cat. No. B1589103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzyl Phenyl Sulfone
CAS92022-50-9
Molecular FormulaC13H11BrO2S
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CC2=CC=CC=C2Br
InChIInChI=1S/C13H11BrO2S/c14-13-9-5-4-6-11(13)10-17(15,16)12-7-2-1-3-8-12/h1-9H,10H2
InChIKeyCQNGEPLMWCLSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzyl Phenyl Sulfone (CAS 92022-50-9): A Dual-Functionality ortho-Bromo Sulfone Building Block for Cross-Coupling and Elimination Chemistry


2-Bromobenzyl Phenyl Sulfone (CAS 92022-50-9) is a brominated aromatic sulfone with the molecular formula C₁₃H₁₁BrO₂S and a molecular weight of 311.19 g/mol . The compound features an ortho-bromine atom on the benzyl aromatic ring and a phenyl sulfone group linked through a methylene (-CH₂-) bridge, creating a scaffold with two independently addressable reactive centers [1]. It is commercially available as a white to almost white crystalline powder with a melting point of 94.0–98.0 °C and is supplied at purities of ≥95% to >98.0% (GC) by multiple vendors . Its primary documented research use is as a key intermediate in the double elimination protocol for synthesizing dihalodiphenylacetylenes, which serve as versatile building blocks for tailor-made phenylene-ethynylene materials [1].

Why 2-Bromobenzyl Phenyl Sulfone Cannot Be Replaced by Benzyl Phenyl Sulfone, 4-Bromo, or 2-Chloro Analogs


The ortho-bromo substitution pattern on 2-Bromobenzyl Phenyl Sulfone is not a trivial structural variation—it dictates the regiochemical outcome of downstream transformations. In the Otera double elimination protocol, the halogen position on the starting benzyl sulfone directly determines which positions on the diphenylacetylene product carry halogen substituents [1]. Using the 4-bromo isomer (CAS 91110-68-8) yields para-substituted acetylenes; using the 2-bromo isomer yields ortho-substituted acetylenes—products with fundamentally different steric profiles and subsequent cross-coupling reactivity [1]. Furthermore, the aryl bromide serves as a superior leaving group and cross-coupling handle compared to the corresponding 2-chloro analog (CAS 91110-67-7), while the unsubstituted benzyl phenyl sulfone (CAS 3112-88-7) lacks the halogen entirely, precluding any transition metal-catalyzed C–C bond formation at that position [2]. These differences make direct substitution scientifically unsound when a specific regiochemical or reactivity outcome is required.

Quantitative Differentiation Evidence for 2-Bromobenzyl Phenyl Sulfone vs. Closest Analogs


Ortho vs. Para Regiochemistry: Direct Isomer Comparison in the Double Elimination Protocol for Dihalodiphenylacetylene Synthesis

In the Orita et al. (2004) double elimination protocol, all three bromobenzyl phenyl sulfone regioisomers—2-bromo (2a), 3-bromo (2b), and 4-bromo (2c)—were prepared and employed as substrates [1]. The halogen substitution position on the starting sulfone is directly translated to the corresponding position on the diphenylacetylene product: the 2-bromo isomer yields an ortho-brominated acetylene, while the 4-bromo isomer yields a para-brominated acetylene [1]. The paper explicitly states that 'halogens can be incorporated at any desired positions in the diphenylacetylene skeleton simply by choosing the substitution position of the halogen on the aromatic rings of the starting compounds' [1]. This means that procurement of the 2-bromo isomer is mandatory when the synthetic target requires an ortho-halogenated diphenylacetylene; the 4-bromo isomer (CAS 91110-68-8) cannot deliver the same product .

Regioselective synthesis Dihalodiphenylacetylenes Phenylene-ethynylenes Double elimination

Melting Point Depression: 2-Bromobenzyl Phenyl Sulfone vs. Unsubstituted Benzyl Phenyl Sulfone

Introduction of the ortho-bromine substituent causes a substantial melting point depression of approximately 52 °C relative to the unsubstituted parent compound. 2-Bromobenzyl Phenyl Sulfone melts at 94.0–98.0 °C , whereas Benzyl Phenyl Sulfone (CAS 3112-88-7) melts at 146.0–150.0 °C (literature value 149 °C) [1]. This ~52 °C difference reflects the disruption of crystal packing by the ortho-bromine atom and has practical implications for handling, recrystallization, and thermal processing during synthesis.

Physical property differentiation Melting point Crystallinity Handling characteristics

Leaving Group Reactivity: Aryl Bromide vs. Aryl Chloride in the 2-Halobenzyl Phenyl Sulfone Series

The C–Br bond in 2-Bromobenzyl Phenyl Sulfone provides superior leaving group ability compared to the C–Cl bond in 2-Chlorobenzyl Phenyl Sulfone (CAS 91110-67-7). The carbon–bromine bond dissociation energy (BDE) is approximately 285 kJ/mol, compared to approximately 327 kJ/mol for the carbon–chlorine bond [1]. This ~42 kJ/mol difference translates to faster oxidative addition rates with Pd(0) catalysts in cross-coupling reactions and enhanced SN2 reactivity at the benzylic position. While no published direct kinetic comparison exists for these exact sulfone derivatives, the well-established halide reactivity order (I > Br > Cl >> F) in both nucleophilic substitution and transition metal-catalyzed cross-coupling provides a robust class-level inference .

Nucleophilic substitution Cross-coupling reactivity Leaving group ability Bond dissociation energy

Dual Orthogonal Reactivity: Sulfone α-Carbanion Chemistry Plus Aryl Bromide Cross-Coupling in a Single Building Block

2-Bromobenzyl Phenyl Sulfone uniquely combines two independently addressable reactive centers within one molecule: (1) the acidic α-sulfone C–H protons (benzyl phenyl sulfones have pKa values in the range of ~23–29 in DMSO, enabling quantitative carbanion formation with appropriate bases [1]), and (2) the ortho-aryl bromide, which serves as a handle for Pd-, Ni-, or Cu-catalyzed cross-coupling reactions [2]. The unsubstituted benzyl phenyl sulfone (CAS 3112-88-7) possesses only the sulfone α-carbanion reactivity but lacks any cross-coupling functionality . This orthogonal reactivity was exploited by Orita et al., who used the sulfone moiety for aldol condensation/elimination while the bromine was retained for subsequent Sonogashira or other cross-coupling steps [3]. The Otera group explicitly noted that 'diphenylacetylenes with different halogen substituents thus obtained undergo sequential carbon–carbon bond formations due to the different reactivities of the halogens' [3].

Orthogonal reactivity Carbanion chemistry Cross-coupling Sulfone alkylation

Commercial Purity and Specification Variability: TCI (>98.0% GC) vs. AKSci (95%)

Commercially available 2-Bromobenzyl Phenyl Sulfone is supplied at two distinct purity tiers with different analytical certifications. TCI offers the compound at >98.0% purity by GC with NMR confirmation to structure and a specified melting point range of 94.0–98.0 °C . In contrast, AKSci lists a minimum purity specification of 95% without accompanying NMR confirmation . Sigma-Aldrich lists purity as 98% but specifies storage at 2–8 °C (wet ice shipping) , whereas TCI recommends room temperature storage (<15 °C in a cool, dark place) . This divergence in storage recommendations between major suppliers may reflect different assessments of long-term stability.

Purity specification Quality control Procurement Batch consistency

Procurement-Relevant Application Scenarios for 2-Bromobenzyl Phenyl Sulfone (CAS 92022-50-9)


Synthesis of Ortho-Substituted Dihalodiphenylacetylenes via the Otera Double Elimination Protocol

When the synthetic target is an ortho-halogenated diphenylacetylene for use as a building block in phenylene-ethynylene oligomers or polymers, 2-Bromobenzyl Phenyl Sulfone is the required substrate. As demonstrated by Orita et al. (2004), the halogen position on the starting benzyl sulfone is faithfully retained in the acetylene product—the 2-bromo isomer yields exclusively ortho-substituted acetylenes [1]. The 4-bromo or 3-bromo isomers produce different regioisomers and cannot substitute. This protocol has been applied to the synthesis of double-helical aromatic acetylenes, 5,6,11,12-tetradehydrodibenzo[a,e]cyclooctene, and unsymmetrically substituted aromatic polyynes [1][2].

Sequential Orthogonal Synthesis: Sulfone-Directed C–C Bond Formation Followed by Cross-Coupling Diversification

2-Bromobenzyl Phenyl Sulfone enables a two-step diversification strategy: first, the acidic α-sulfone protons (pKa ~23–29 in DMSO [3]) are deprotonated to form a carbanion that can undergo aldol condensation, alkylation, or elimination; second, the surviving ortho-aryl bromide is engaged in Pd- or Ni-catalyzed cross-coupling (Suzuki, Sonogashira, Negishi) to introduce a second diversity element [4]. This sequential orthogonal reactivity is unavailable in the non-halogenated parent benzyl phenyl sulfone (CAS 3112-88-7), which can only participate in sulfone chemistry but not cross-coupling .

Building Block for Tailor-Made Phenylene-Ethynylene Optoelectronic Materials

The double elimination protocol using 2-Bromobenzyl Phenyl Sulfone provides access to ortho-halogenated diphenylacetylenes, which serve as monomers for phenylene-ethynylene polymers with precisely controlled architecture and optoelectronic properties [1]. The Otera group has demonstrated that the resulting dihalodiphenylacetylenes undergo 'sequential carbon–carbon bond formations due to the different reactivities of the halogens,' enabling programmed incorporation of diverse aryl groups along the polymer backbone [1]. This application requires the 2-bromo isomer specifically when ortho-substitution in the final material is needed for steric or electronic tuning.

Cross-Coupling Substrate Requiring Defined Purity for Stoichiometric Precision

In palladium- or nickel-catalyzed cross-coupling reactions where the aryl bromide of 2-Bromobenzyl Phenyl Sulfone serves as the electrophilic partner, precise stoichiometric control is essential for maximizing yield and minimizing homocoupling byproducts. For such applications, the >98.0% (GC) purity grade with NMR confirmation (TCI specification ) is recommended over the 95% minimum purity grade (AKSci ), as the ~3% purity difference can translate to measurable yield variations when the compound is used as the limiting reagent. Users should also note the divergent storage recommendations: TCI (room temperature, <15 °C) vs. Sigma-Aldrich (2–8 °C, wet ice shipping ), and verify stability under their specific laboratory conditions.

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